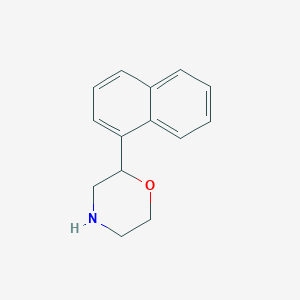

2-(Naphthalen-1-YL)morpholine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Naphthalen-1-YL)morpholine is an organic compound that features a morpholine ring attached to a naphthalene moiety

作用机制

Target of Action

Morpholine-based compounds have been studied for their inhibitory potential against the zinc-containing carbonic anhydrase ca-ii enzyme .

Mode of Action

It’s known that morpholine-based compounds can attach to the ca-ii binding site and block its action .

Biochemical Pathways

Morpholine-based compounds have been associated with the inhibition of the carbonic anhydrase ca-ii enzyme, which plays a vital role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

Pharmacokinetics

Morpholine-based compounds can be strategically modified to improve bovine ca-ii inhibitor binding affinity, selectivity, and pharmacokinetics .

Result of Action

Morpholine-based compounds have shown varying degrees of inhibitory action against ca-ii .

生化分析

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

It is possible that the compound interacts with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that the compound has certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-YL)morpholine typically involves the nickel-catalyzed amination of aryl chlorides. The procedure includes the following steps :

- A single-necked round-bottomed flask is equipped with a Teflon-coated magnetic stir bar and flame-dried under reduced pressure.

- The flask is charged with 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride, phenylboronic acid pinacol ester, nickel(II) chloride ethylene glycol dimethyl ether complex, and sodium tert-butoxide.

- 2-Methyltetrahydrofuran is added, followed by morpholine and 1-chloronaphthalene.

- The mixture is stirred at 23°C under a nitrogen atmosphere, then heated to 80°C for 3 hours.

化学反应分析

2-(Naphthalen-1-YL)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of naphthalene derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents such as alkyl halides.

Common reagents and conditions used in these reactions include nickel catalysts, sodium tert-butoxide, and various solvents like 2-methyltetrahydrofuran .

科学研究应用

2-(Naphthalen-1-YL)morpholine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications

相似化合物的比较

2-(Naphthalen-1-YL)morpholine can be compared with other similar compounds, such as:

4-(Naphthalen-1-YL)morpholine: Similar structure but with the morpholine ring attached at a different position on the naphthalene moiety.

1-(Naphthalen-1-YL)piperidine: Contains a piperidine ring instead of a morpholine ring.

Naphthalen-1-ylmethylamine: Features an amine group attached to the naphthalene moiety.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .

生物活性

2-(Naphthalen-1-YL)morpholine is a morpholine derivative characterized by a naphthalene ring attached to a morpholine structure. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, anticancer, and enzyme inhibition.

- Molecular Formula : C14H15NO

- Molecular Weight : 213.28 g/mol

- CAS Number : 1097797-03-9

The compound's structure allows it to participate in various chemical reactions, influenced by the electronic properties of the naphthalene ring, which can stabilize cationic intermediates during reactions .

This compound exhibits its biological activity primarily through interactions with biological targets such as enzymes and receptors. Notably, it has been shown to inhibit carbonic anhydrase II (CA-II), an enzyme crucial for several physiological processes including respiration and electrolyte balance. The compound binds to the active site of CA-II, blocking its action through hydrogen bonding and hydrophobic interactions, which can be quantified by measuring inhibition constants (IC50 values) .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent .

Anticancer Activity

The compound's antiproliferative effects have been explored in cancer research. For instance, morpholine derivatives have been implicated in the inhibition of cell growth in cancer cell lines, suggesting a role in cancer therapeutics. Studies have shown that modifications to the morpholine structure can enhance its efficacy against specific cancer types .

Study 1: Inhibition of Carbonic Anhydrase

A study focusing on morpholine derivatives highlighted the inhibitory effects of this compound on CA-II. The compound demonstrated an IC50 value indicating significant inhibition, suggesting its potential as a therapeutic agent for conditions where CA-II is implicated .

Study 2: Antimicrobial Activity Assessment

In vitro assays evaluated the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth, supporting its application in developing new antimicrobial therapies .

Study 3: Antiproliferative Effects on Cancer Cells

In another investigation, the compound was tested for its effects on various cancer cell lines using MTT assays. The findings revealed that this compound exhibited dose-dependent cytotoxicity, with significant growth inhibition observed at higher concentrations .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2-naphthalen-1-ylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-6-12-11(4-1)5-3-7-13(12)14-10-15-8-9-16-14/h1-7,14-15H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTVKXRSPYRGLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。